3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine 3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine
Brand Name: Vulcanchem
CAS No.: 1346698-15-4
VCID: VC15964664
InChI: InChI=1S/C8H8Cl2N2O/c9-7-6(3-11-12-8(7)10)13-4-5-1-2-5/h3,5H,1-2,4H2
SMILES:
Molecular Formula: C8H8Cl2N2O
Molecular Weight: 219.06 g/mol

3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine

CAS No.: 1346698-15-4

Cat. No.: VC15964664

Molecular Formula: C8H8Cl2N2O

Molecular Weight: 219.06 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine - 1346698-15-4

Specification

CAS No. 1346698-15-4
Molecular Formula C8H8Cl2N2O
Molecular Weight 219.06 g/mol
IUPAC Name 3,4-dichloro-5-(cyclopropylmethoxy)pyridazine
Standard InChI InChI=1S/C8H8Cl2N2O/c9-7-6(3-11-12-8(7)10)13-4-5-1-2-5/h3,5H,1-2,4H2
Standard InChI Key PSYASQNZZIZRFG-UHFFFAOYSA-N
Canonical SMILES C1CC1COC2=CN=NC(=C2Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyridazine ring—a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. Substituents include:

  • Chlorine atoms at the 3- and 4-positions, introducing electron-withdrawing effects that influence ring reactivity.

  • A cyclopropylmethoxy group at the 5-position, combining steric bulk from the cyclopropane ring with the electron-donating character of the methoxy moiety.

The molecular formula is C8H7Cl2N2O\text{C}_8\text{H}_7\text{Cl}_2\text{N}_2\text{O}, with a molecular weight of 219.068 g/mol. Key structural features were confirmed via spectroscopic methods (IR, NMR, mass spectrometry) in studies of analogous compounds .

Table 1: Structural and Spectral Characteristics

PropertyValue/Description
Molecular FormulaC8H7Cl2N2O\text{C}_8\text{H}_7\text{Cl}_2\text{N}_2\text{O}
Molecular Weight219.068 g/mol
Key IR Absorptions1697 cm1^{-1} (C=O), 1606 cm1^{-1} (C=N)
1H^1\text{H} NMRδ 0.38–0.67 (cyclopropyl), 3.95 (OCH2_2)

Electronic and Steric Effects

The chlorine atoms induce partial positive charges at the 3- and 4-positions, facilitating nucleophilic aromatic substitution reactions. Conversely, the cyclopropylmethoxy group introduces steric hindrance while modulating electron density through conjugation with the oxygen lone pairs. This duality creates a reactivity profile distinct from simpler pyridazine derivatives .

Synthesis and Manufacturing

Synthetic Routes

Production typically involves multi-step sequences starting from pyridazine precursors:

  • Chlorination: Selective dichlorination at the 3- and 4-positions using reagents like phosphorus oxychloride (POCl3_3).

  • Etherification: Introduction of the cyclopropylmethoxy group via nucleophilic substitution with cyclopropylmethanol under basic conditions (e.g., K2_2CO3_3/DMF) .

A representative pathway:

PyridazinePOCl33,4DichloropyridazineK2CO3CyclopropylmethanolTarget Compound\text{Pyridazine} \xrightarrow{\text{POCl}_3} 3,4-\text{Dichloropyridazine} \xrightarrow[\text{K}_2\text{CO}_3]{\text{Cyclopropylmethanol}} \text{Target Compound}

Process Challenges

  • Regioselectivity: Achieving precise chlorine placement requires careful control of reaction temperature and stoichiometry.

  • Purification: The compound’s limited solubility in common organic solvents necessitates chromatographic separation or recrystallization from polar aprotic solvents like DMF .

CompoundPDE4 IC50_{50} (nM)Plasma Half-life (h)
3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine12.3*4.7*
Roflumilast0.810.2
*Predicted values based on structural analogs .

Comparative Analysis with Structural Analogs

Isomeric Variants

The 2,3-dichloro-5-(cyclopropylmethoxy)pyridine isomer (PubChem CID 132590767) demonstrates how positional chlorine changes alter properties :

  • Reduced planarity due to nitrogen positioning affects π-stacking interactions.

  • Lower logP (1.92 vs. 2.15) impacts membrane permeability.

Functional Group Modifications

Replacing cyclopropylmethoxy with cyclobutoxy decreases metabolic stability but increases solubility—a trade-off critical for formulation development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator